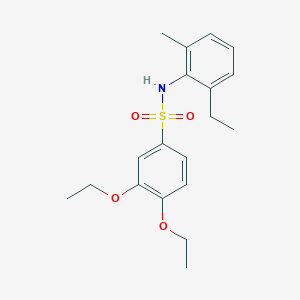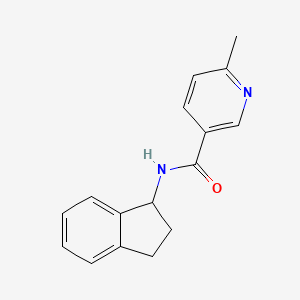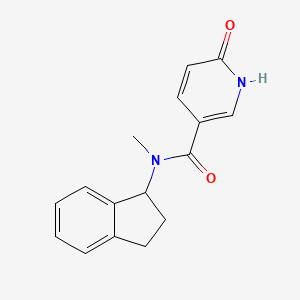
3,4-diethoxy-N-(2-ethyl-6-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(2-ethyl-6-methylphenyl)benzenesulfonamide, commonly known as DEET, is a chemical compound that has been used as an insect repellent for decades. DEET is an effective and widely used repellent against a variety of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
DEET works by interfering with the insect's ability to detect and locate its host. It blocks the receptors in the insect's antennae, which are responsible for detecting the host's odor. This makes it difficult for the insect to locate its host, and thus reduces the likelihood of bites.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans and animals. It is rapidly absorbed into the skin and metabolized into inactive compounds, which are excreted in the urine. DEET has been shown to have no significant effects on the central nervous system, cardiovascular system, or respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a widely used insect repellent in laboratory experiments due to its effectiveness and low toxicity profile. However, it has some limitations, such as its volatility, which can make it difficult to maintain a consistent concentration in the air. DEET can also interfere with some laboratory assays, such as the measurement of enzyme activity.
Direcciones Futuras
For research include the development of more effective and safer insect repellents, more specific and targeted insecticides, and further research on the environmental and health impacts of DEET.
Métodos De Síntesis
DEET is synthesized by reacting 3,4-diethoxybenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base. The reaction results in the formation of DEET as a white crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect repellent properties. It is widely used in the development of insect repellent formulations, which are used to protect humans and animals from insect bites. DEET is also used in the development of insecticides, which are used to control insect populations in agriculture and public health.
Propiedades
IUPAC Name |
3,4-diethoxy-N-(2-ethyl-6-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-5-15-10-8-9-14(4)19(15)20-25(21,22)16-11-12-17(23-6-2)18(13-16)24-7-3/h8-13,20H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNSXOKPDJGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)





![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

